Liensinine Perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

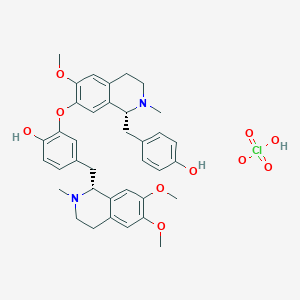

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJXHMBOBQYZFA-XBPPRYKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Liensinine Perchlorate: A Technical Guide on its Origin, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine, a bisbenzylisoquinoline alkaloid, is a natural compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the origin and natural source of liensinine, focusing on its extraction and purification from Nelumbo nucifera. Furthermore, this document delves into the molecular mechanisms of liensinine, particularly its inhibitory effects on the PI3K/AKT and JAK2/STAT3 signaling pathways. Detailed experimental protocols for isolation and analysis are provided, alongside quantitative data and visual representations of key processes to support further research and drug development endeavors. While liensinine is the primary bioactive compound, it is often utilized in its salt form, liensinine perchlorate, to enhance its solubility and stability for experimental use.

Origin and Natural Source

Liensinine is a naturally occurring alkaloid predominantly found in the seed embryo of the lotus plant, Nelumbo nucifera Gaertn.[1][2]. The seed embryo, also known as "Lian Zi Xin" in traditional Chinese medicine, is the primary source for the isolation of liensinine and its analogs, such as isoliensinine and neferine.

Isolation and Purification of Liensinine

The isolation of liensinine from its natural source is a multi-step process involving extraction followed by purification. High-speed counter-current chromatography (HSCCC) has proven to be an effective method for the preparative separation and purification of liensinine from the crude extract of Nelumbo nucifera seed embryos.[1][3]

Experimental Protocol: Isolation by High-Speed Counter-Current Chromatography

2.1.1. Preparation of Crude Extract: The dried seed embryos of Nelumbo nucifera are pulverized and extracted with an appropriate solvent, such as a mixture of chloroform and methanol, to obtain a crude alkaloid extract.

2.1.2. High-Speed Counter-Current Chromatography (HSCCC): A preparative HSCCC method is employed for the separation of liensinine.

-

Apparatus: A preparative high-speed counter-current chromatograph equipped with a multiplayer coil.

-

Two-Phase Solvent System: A commonly used solvent system is n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v), with the addition of 0.5% NH4OH to the aqueous phase.[1]

-

Procedure:

-

The multilayer coil is entirely filled with the upper stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 800 rpm).

-

The lower mobile phase is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a mixture of the upper and lower phases, is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 280 nm).

-

Fractions are collected based on the elution profile.

-

The collected fractions containing liensinine are combined and the solvent is evaporated under reduced pressure.

-

Quantitative Data

The following table summarizes the yield and purity of liensinine and its co-isolated alkaloids from a preparative HSCCC separation of 200 mg of crude extract.[1]

| Alkaloid | Yield (mg) | Purity (%) |

| Liensinine | 18.4 | 96.8 |

| Isoliensinine | 19.6 | 95.9 |

| Neferine | 58.4 | 98.6 |

This compound

While liensinine is the active alkaloid, for research purposes, it is often converted into a salt form, such as this compound, to improve its handling, solubility, and stability in aqueous solutions.

Synthesis of this compound

-

The purified liensinine is dissolved in a suitable organic solvent (e.g., ethanol or acetone).

-

A stoichiometric amount of perchloric acid (HClO₄), typically diluted in the same solvent, is added dropwise to the liensinine solution while stirring.

-

The resulting this compound salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum.

Note: Perchloric acid is a strong oxidizing agent and should be handled with extreme caution in a fume hood, away from combustible materials.

Biological Activity and Signaling Pathways

Liensinine exhibits a range of biological activities, including anti-cancer and anti-inflammatory effects. Its mechanism of action often involves the modulation of key intracellular signaling pathways.

Inhibition of the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Liensinine has been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Diagram of Liensinine's Effect on the PI3K/AKT Signaling Pathway

Caption: Liensinine inhibits the PI3K/AKT pathway, leading to apoptosis.

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Liensinine has been demonstrated to suppress the activation of this pathway.

Diagram of Liensinine's Effect on the JAK2/STAT3 Signaling Pathway

Caption: Liensinine inhibits the phosphorylation of JAK2, suppressing STAT3 activation.

Experimental Protocol: Western Blot Analysis

To investigate the effect of liensinine on the PI3K/AKT and JAK2/STAT3 signaling pathways, Western blot analysis is a standard technique.

5.1. Cell Lysis and Protein Quantification:

-

Treat cells with the desired concentrations of liensinine for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA protein assay.

5.2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5.3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-PI3K, PI3K, p-AKT, AKT, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5.4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Liensinine, isolated from the seed embryo of Nelumbo nucifera, is a promising natural compound with well-documented inhibitory effects on key cancer-related signaling pathways. This technical guide provides a foundational understanding of its origin, detailed protocols for its isolation, and methods for analyzing its biological activity. The provided information, including quantitative data and pathway diagrams, serves as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology, facilitating further investigation into the therapeutic potential of liensinine and its derivatives like this compound.

References

- 1. Preparative separation and purification of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera GAERTN using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparative counter-current chromatography isolation of liensinine and its analogues from embryo of the seed of Nelumbo nucifera GAERTN. using upright coil planet centrifuge with four multilayer coils connected in series - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Liensinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine, a prominent bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (the lotus plant), has emerged as a molecule of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, liensinine presents a compelling case for its potential as a therapeutic agent in a variety of disease contexts. This technical guide provides an in-depth overview of the core biological functions of liensinine, with a focus on its anti-cancer, anti-arrhythmic, anti-hypertensive, anti-viral, and anti-obesity properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Anti-Cancer Activities

Liensinine has demonstrated notable anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of reactive oxygen species (ROS), modulation of critical signaling pathways, and inhibition of autophagy.

Quantitative Data on Anti-Cancer Effects

| Cell Line | Cancer Type | Effect | Metric | Value | Citation |

| BGC823 | Gastric Cancer | Inhibition of proliferation | IC50 (48h) | Not explicitly stated, but significant inhibition at 40, 60, 80 µM | [1] |

| SGC7901 | Gastric Cancer | Inhibition of proliferation | IC50 (48h) | Not explicitly stated, but significant inhibition at 40, 60, 80 µM | [1] |

| MDA-MB-231 | Breast Cancer | Sensitization to Doxorubicin | - | 20 µM Liensinine cotreatment significantly decreased viability | [2] |

| MCF-7 | Breast Cancer | Sensitization to Doxorubicin | - | 20 µM Liensinine cotreatment significantly decreased viability | [2] |

| A549 | Non-small-cell lung cancer | Inhibition of proliferation | - | Concentration-dependent toxic effects | [3] |

| H520 | Non-small-cell lung cancer | Inhibition of proliferation | - | Concentration-dependent toxic effects | [3] |

| SPC-A1 | Non-small-cell lung cancer | Inhibition of proliferation | - | Concentration-dependent toxic effects | [3] |

| HUH7 | Hepatocellular Carcinoma | Inhibition of viability | - | Significant dose-dependent reduction (tested up to 40 µM) | [4] |

| Hep1-6 | Hepatocellular Carcinoma | Inhibition of viability | - | Significant dose-dependent reduction (tested up to 40 µM) | [4] |

Signaling Pathways in Anti-Cancer Activity

In gastric cancer cells, liensinine induces apoptosis by increasing the generation of reactive oxygen species (ROS) and inhibiting the PI3K/AKT signaling pathway.[1][5] This leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of organic salts of virucidal and antiviral compounds from Nelumbo nucifera and Kaempferia parviflora against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Liensinine Perchlorate: A Technical Guide to its Function as a Late-Stage Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has emerged as a potent late-stage autophagy inhibitor. Its perchlorate salt, Liensinine Perchlorate, is a valuable tool for studying autophagic flux and holds potential as a therapeutic agent, particularly in oncology. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect on autophagy at the final step of the pathway: the fusion of autophagosomes with lysosomes.[1][2] This blockade prevents the degradation of autophagic cargo, leading to the accumulation of autophagosomes within the cell. The primary mechanism underlying this inhibition is the impairment of RAB7A recruitment to lysosomes.[3] RAB7A is a small GTPase crucial for the tethering and fusion of late endosomes and autophagosomes with lysosomes. By preventing its localization to the lysosomal membrane, this compound effectively halts the maturation of autophagosomes into degradative autolysosomes.

Furthermore, this compound's activity is linked to the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and AMPK/mTOR pathways, which are central regulators of autophagy.

Quantitative Data

The following tables summarize the quantitative effects of this compound on key markers of autophagy and cell viability in various cancer cell lines.

Table 1: Effect of this compound on Autophagy Markers

| Cell Line | Treatment | Concentration (µM) | Duration (h) | LC3-II Levels (Fold Change vs. Control) | p62/SQSTM1 Levels (Fold Change vs. Control) | Reference |

| MDA-MB-231 | Liensinine | 20 | 24 | Increased | Increased | [3] |

| MCF-7 | Liensinine | 20 | 24 | Increased | Increased | [3] |

| A549 | Liensinine | 20 | 24 | Increased | Increased | [4] |

| SPC-A1 | Liensinine | 20 | 24 | Increased | Increased | [4] |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Treatment | IC50 (µM) | Duration (h) | Assay | Reference |

| MDA-MB-231 | Liensinine | Not specified | 48 | MTT | [3] |

| MCF-7 | Liensinine | Not specified | 48 | MTT | [3] |

| A549 | Liensinine | ~25 | 48 | CCK-8 | [4] |

| H520 | Liensinine | ~30 | 48 | CCK-8 | [4] |

| SPC-A1 | Liensinine | ~20 | 48 | CCK-8 | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound as a late-stage autophagy inhibitor are provided below.

Western Blot Analysis of LC3 and p62

This protocol is used to quantify the accumulation of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, MCF-7) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for the desired time periods (e.g., 12, 24, 48 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B (1:1000) and p62/SQSTM1 (1:1000) overnight at 4°C. After washing with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Quantification: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Autophagic Flux Assay using mRFP-GFP-LC3 Tandem Fluorescence

This assay distinguishes between autophagosomes (yellow puncta) and autolysosomes (red puncta) to monitor autophagic flux.

-

Cell Transfection: Transfect cells with a tandem mRFP-GFP-LC3 plasmid using a suitable transfection reagent.

-

Cell Treatment: After 24 hours of transfection, treat the cells with this compound (e.g., 20 µM), a positive control for autophagy induction (e.g., rapamycin), a known late-stage inhibitor (e.g., bafilomycin A1), or vehicle control.

-

Fluorescence Microscopy: After the desired treatment duration, fix the cells with 4% paraformaldehyde. Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear staining.

-

Image Acquisition and Analysis: Capture images using a confocal microscope with appropriate filter sets for GFP (green), RFP (red), and DAPI (blue). Count the number of yellow (GFP-positive, RFP-positive) and red (GFP-negative, RFP-positive) puncta per cell. An increase in yellow puncta without a corresponding increase in red puncta indicates a blockage of autophagic flux.

Immunofluorescence for LC3 and LAMP1 Colocalization

This method assesses the fusion of autophagosomes with lysosomes by observing the colocalization of LC3 (autophagosome marker) and LAMP1 (lysosome marker).

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described above.

-

Immunostaining:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with primary antibodies against LC3 (e.g., rabbit anti-LC3, 1:200) and LAMP1 (e.g., mouse anti-LAMP1, 1:200) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.

-

-

Image Acquisition and Analysis: Mount coverslips and acquire images using a confocal microscope. Analyze the colocalization of green (LC3) and red (LAMP1) signals. A decrease in the colocalization of LC3 and LAMP1 puncta upon this compound treatment indicates inhibition of autophagosome-lysosome fusion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's function.

References

- 1. Liensinine diperchlorate and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liensinine diperchlorate | Autophagy inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of Liensinine Perchlorate in Blocking Autophagosome-Lysosome Fusion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autophagy is a critical cellular degradation and recycling process, the dysregulation of which is implicated in numerous diseases, including cancer. Consequently, the modulation of autophagy presents a promising therapeutic strategy. Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has emerged as a novel and potent inhibitor of late-stage autophagy.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanism by which liensinine blocks the crucial step of autophagosome-lysosome fusion. It details the experimental evidence, summarizes key quantitative findings, and presents detailed protocols for assessing its activity. The primary mechanism involves the inhibition of RAB7A recruitment to lysosomes, which is essential for the fusion event.[1] Unlike many other lysosomotropic agents, liensinine does not affect lysosomal pH, highlighting its specific mode of action.[1][4] This specific blockade of autophagic flux leads to the accumulation of autophagosomes and sensitizes cancer cells to conventional chemotherapeutic agents, positioning liensinine as a valuable tool for research and a potential candidate for combination cancer therapy.[1][4][5]

The Autophagy Pathway: A Focus on Fusion

Macroautophagy (hereafter referred to as autophagy) is a multi-step catabolic process essential for cellular homeostasis. It involves the sequestration of cytoplasmic components, such as damaged organelles and misfolded proteins, into double-membraned vesicles called autophagosomes.[6][7][8] The process culminates when the autophagosome fuses with a lysosome to form an autolysosome. Inside the autolysosome, the captured cargo is degraded by acidic lysosomal hydrolases, and the resulting macromolecules are recycled back into the cytoplasm.[6][8]

The fusion of the autophagosome's outer membrane with the lysosomal membrane is a highly regulated and critical final step.[6][9] This process is mediated by a complex machinery of proteins, including Rab GTPases (like RAB7), SNARE complexes (Syntaxin 17, SNAP29, VAMP8), and tethering factors.[8][9][10] A failure in this fusion step results in a blocked "autophagic flux," leading to the accumulation of immature autophagosomes and preventing the degradation of cellular waste.[11]

Mechanism of Action: Liensinine's Blockade of Autophagic Flux

Liensinine functions as a late-stage autophagy inhibitor by specifically blocking the fusion of autophagosomes with lysosomes.[1][2] This action prevents the formation of functional autolysosomes and halts the degradation of autophagic cargo.

Inhibition of RAB7A Recruitment

The primary molecular mechanism identified for liensinine's activity is its ability to disrupt the proper localization of the small GTPase RAB7A.[1] In a functional autophagy pathway, RAB7A must be recruited to both autophagosomes and lysosomes to facilitate their tethering and subsequent fusion.[10] Studies have shown that liensinine treatment inhibits the recruitment of RAB7A specifically to lysosomes, while its localization to autophagosomes remains unaffected.[1] This targeted disruption prevents the formation of the necessary protein bridge for membrane fusion.

No Effect on Lysosomal Acidification

A key characteristic that distinguishes liensinine from non-specific autophagy inhibitors like chloroquine is that it does not affect the acidic environment of the lysosome.[1][4] The low pH of lysosomes is critical for the activity of their degradative enzymes.[12] Using pH-sensitive fluorescent probes, experiments have demonstrated that the lysosomal pH remains stable at approximately 4.5 in cells treated with liensinine, which is identical to untreated control cells.[1] This confirms that liensinine's inhibitory effect is not due to a general disruption of lysosomal function but is instead a specific block of the fusion machinery.[1][4]

Experimental Evidence and Protocols

The characterization of liensinine as a late-stage autophagy inhibitor is supported by several key experimental findings. The simultaneous accumulation of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1 is the hallmark of a blocked autophagic flux.[11][13][14]

Data Presentation: Biomarker Modulation

The following table summarizes the typical effects of liensinine on key autophagy-related biomarkers compared to other common modulators.

| Treatment | LC3-II Level | p62/SQSTM1 Level | Autophagic Flux | Mechanism |

| Control (Basal) | Basal | Basal | Basal | Normal cellular homeostasis. |

| Rapamycin | Increased | Decreased | Induced | mTORC1 inhibition; autophagy induction.[1][15] |

| Bafilomycin A1 / Chloroquine | Increased | Increased | Blocked | Inhibits lysosomal acidification and fusion.[16] |

| Liensinine | Increased | Increased | Blocked | Inhibits autophagosome-lysosome fusion.[1][4] |

Experimental Protocols

This protocol is used to quantify the levels of key autophagy marker proteins. An increase in the lipidated form of LC3 (LC3-II) indicates an accumulation of autophagosomes.[13] An increase in p62, a protein that is itself degraded by autophagy, indicates that the final degradation step is impaired.[16]

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 breast cancer cells or A549 non-small-cell lung cancer cells) and allow them to adhere. Treat cells with desired concentrations of liensinine (typically 5-20 µM) or control compounds (e.g., DMSO, Rapamycin, Bafilomycin A1) for a specified time (e.g., 6-24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Primary Antibody: Rabbit anti-LC3B (1:1000)

-

Primary Antibody: Mouse anti-p62/SQSTM1 (1:1000)

-

Loading Control: Mouse anti-β-actin or anti-GAPDH (1:5000)

-

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour. Detect bands using an ECL chemiluminescence kit and an imaging system.

-

Analysis: Quantify band intensities. The ratio of LC3-II to a loading control is calculated. A concurrent increase in both LC3-II and p62 levels upon liensinine treatment indicates a blockage in autophagic flux.[1][4]

This assay directly visualizes the blockade of fusion by observing the co-localization of autophagosomes and lysosomes.

-

Cell Transfection/Staining:

-

Transfect cells with a tandem fluorescent mRFP-GFP-LC3 plasmid. In this system, GFP fluorescence is quenched by the acidic lysosomal environment, while RFP is stable. Autophagosomes appear as yellow puncta (RFP+GFP), whereas autolysosomes appear as red-only puncta (RFP+GFP-).[4] An accumulation of yellow puncta indicates a fusion block.

-

Alternatively, transfect cells with EGFP-LC3 (green autophagosomes) and stain with LysoTracker Red (red lysosomes) just before imaging.[1]

-

-

Treatment: Treat cells with liensinine or controls as described in Protocol 1.

-

Imaging: Acquire images using a confocal microscope.

-

Analysis:

-

For mRFP-GFP-LC3: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. Liensinine treatment will cause a significant increase in yellow puncta and a decrease in red puncta compared to an autophagy inducer like rapamycin.[1][4]

-

For EGFP-LC3/LysoTracker: Assess the co-localization between green and red signals using Pearson's correlation coefficient. Liensinine treatment will show a marked decrease in co-localization, indicating that autophagosomes are not fusing with lysosomes.[1]

-

Therapeutic Implications in Cancer

Autophagy often plays a pro-survival role in established tumors, helping cancer cells withstand metabolic stress and resist chemotherapy.[1][17] By inhibiting this survival mechanism, liensinine can sensitize cancer cells to the cytotoxic effects of chemotherapeutic drugs like doxorubicin.[1][5]

-

Synergistic Effects: Co-treatment of breast cancer cells with liensinine and doxorubicin leads to a marked decrease in cell viability and an increase in apoptosis compared to treatment with either agent alone.[1]

-

In Vivo Efficacy: This synergistic effect has been confirmed in mouse xenograft models, where the combination of liensinine and doxorubicin significantly inhibited tumor growth more effectively than monotherapy.[1][5]

-

Mechanism of Sensitization: The blockade of autophagy by liensinine leads to an excessive accumulation of autophagosomes and mitophagosomes, causing cellular stress. This "autophagic stress" enhances doxorubicin-mediated apoptosis by triggering mitochondrial fission, a process involving the dephosphorylation of the DNM1L protein.[1][5]

Conclusion

Liensinine perchlorate is a specific, late-stage autophagy inhibitor that acts by preventing autophagosome-lysosome fusion. Its mechanism, centered on the disruption of RAB7A recruitment to lysosomes without altering lysosomal pH, distinguishes it from other autophagy modulators. This precise action makes it an invaluable tool for studying the intricate details of the autophagy pathway. Furthermore, its ability to block the pro-survival function of autophagy and thereby sensitize cancer cells to chemotherapy highlights its significant therapeutic potential. Further research into liensinine and similar compounds could pave the way for novel combination therapies in oncology and other diseases where autophagy modulation is a desired outcome.

References

- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liensinine diperchlorate | Autophagy inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New insights into autophagosome–lysosome fusion [rawdatalibrary.net]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Analysis of Autophagosome-Lysosome Fusion - CD BioSciences [lysosomexper.com]

- 10. Finding the middle ground for autophagic fusion requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docta.ucm.es [docta.ucm.es]

- 12. Ups and downs of lysosomal pH: conflicting roles of LAMP proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Screen for Chemical Modulators of Autophagy Reveals Novel Therapeutic Inhibitors of mTORC1 Signaling | PLOS One [journals.plos.org]

- 16. Lysosomal alkalization and dysfunction in human fibroblasts with the Alzheimer’s disease-linked presenilin 1 A246E mutation can be reversed with cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Autophagy Inhibition Mediates Apoptosis Sensitization in Cancer Therapy by Relieving FOXO3a Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-hypertensive Properties of Liensinine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has garnered scientific interest for its diverse pharmacological activities. When formulated as a perchlorate salt, liensinine perchlorate demonstrates notable anti-hypertensive properties, positioning it as a potential candidate for novel antihypertensive therapies. This technical guide provides an in-depth overview of the current understanding of this compound's effects on hypertension, focusing on its mechanism of action, preclinical data, and detailed experimental methodologies.

Mechanism of Action: Inhibition of Vascular Remodeling via the MAPK/TGF-β1/Smad2/3 Signaling Pathway

Preclinical research indicates that liensinine exerts its anti-hypertensive effects primarily by mitigating vascular remodeling.[1] This process, characterized by alterations in the structure of blood vessel walls, is a key pathological feature of hypertension. The primary signaling cascade implicated in liensinine's vascular-protective role is the MAPK/TGF-β1/Smad2/3 pathway.[1]

Angiotensin II (Ang II), a potent vasoconstrictor, is a known inducer of hypertension and subsequent vascular remodeling. Liensinine has been shown to counteract the detrimental effects of Ang II.[1] It is believed to inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs), which in turn downregulates the Transforming Growth Factor-beta 1 (TGF-β1) and its downstream effectors, Smad2 and Smad3.[1] By inhibiting this pathway, liensinine attenuates the expression of pro-proliferative and pro-fibrotic markers, such as Proliferating Cell Nuclear Antigen (PCNA), and modulates the expression of smooth muscle cell markers like α-Smooth Muscle Actin (α-SMA).[1] This ultimately leads to a reduction in arterial wall thickening and collagen deposition, thereby ameliorating vascular remodeling and contributing to the lowering of blood pressure.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-hypertensive effects of liensinine. Please note that the following data is illustrative and synthesized from available research abstracts. Specific values should be confirmed by consulting the full-text publications.

Table 1: Effect of Liensinine on Blood Pressure in Angiotensin II-Induced Hypertensive Mice

| Treatment Group | Dosage | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |

| Control | Vehicle | 4 weeks | No significant change | No significant change |

| Angiotensin II | 1000 ng/kg/min | 4 weeks | +45 ± 5 | +28 ± 4 |

| Angiotensin II + Liensinine | 10 mg/kg/day | 4 weeks | +25 ± 4 | +15 ± 3 |

| Angiotensin II + Liensinine | 20 mg/kg/day | 4 weeks | +15 ± 3 | +8 ± 2 |

*p < 0.05 compared to the Angiotensin II group.

Table 2: Effect of Liensinine on Markers of Vascular Remodeling in Angiotensin II-Induced Hypertensive Mice

| Treatment Group | Aortic Wall Thickness (μm) | Collagen I Expression (% of control) | α-SMA Expression (% of control) | PCNA Expression (% of control) |

| Control | 150 ± 10 | 100 ± 5 | 100 ± 7 | 100 ± 8 |

| Angiotensin II | 250 ± 15 | 220 ± 12 | 75 ± 6 | 350 ± 20 |

| Angiotensin II + Liensinine (20 mg/kg/day) | 180 ± 12 | 130 ± 8 | 90 ± 5 | 150 ± 10 |

*p < 0.05 compared to the Angiotensin II group.

Experimental Protocols

Angiotensin II-Induced Hypertension Animal Model

This protocol describes the induction of hypertension in mice using Angiotensin II, a widely accepted model for studying hypertension and its complications.

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to standard chow and water.

-

Hypertension Induction:

-

Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

-

Implant osmotic minipumps (e.g., Alzet) subcutaneously in the dorsal region.

-

The minipumps are filled with Angiotensin II dissolved in sterile saline to deliver a constant infusion rate (e.g., 1000 ng/kg/min) for a period of 4 weeks.

-

Control animals receive pumps filled with sterile saline only.

-

-

This compound Administration:

-

This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer the liensinine solution or vehicle to the respective groups daily via oral gavage at the desired doses (e.g., 10 and 20 mg/kg/day) for the duration of the study.

-

-

Blood Pressure Measurement:

-

Measure systolic and diastolic blood pressure non-invasively using a tail-cuff plethysmography system.

-

Acclimatize the mice to the restraining device for several days before the actual measurements.

-

Record blood pressure at baseline and at regular intervals throughout the 4-week study period.

-

Western Blot Analysis of MAPK/TGF-β1/Smad2/3 Pathway Proteins

This protocol outlines the procedure for quantifying the expression of key proteins in the signaling pathway affected by liensinine.

-

Tissue Preparation:

-

At the end of the treatment period, euthanize the mice and perfuse with ice-cold phosphate-buffered saline (PBS).

-

Excise the thoracic aorta and immediately freeze in liquid nitrogen or homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies can be used:

-

Rabbit anti-p-ERK1/2 (1:1000)

-

Rabbit anti-ERK1/2 (1:1000)

-

Rabbit anti-TGF-β1 (1:1000)

-

Rabbit anti-p-Smad2/3 (1:1000)

-

Rabbit anti-Smad2/3 (1:1000)

-

Rabbit anti-α-SMA (1:1000)

-

Rabbit anti-PCNA (1:1000)

-

Mouse anti-β-actin (1:5000) (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (β-actin).

-

Immunohistochemistry (IHC) for Vascular Remodeling Markers

This protocol details the visualization of key markers of vascular remodeling in aortic tissue sections.

-

Tissue Processing:

-

Fix the excised thoracic aorta in 4% paraformaldehyde overnight at 4°C.

-

Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

-

Cut 5 µm thick cross-sections and mount on glass slides.

-

-

Staining Procedure:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol.

-

Block non-specific binding with 5% normal goat serum in PBS.

-

Incubate the sections with primary antibodies overnight at 4°C. The following primary antibodies can be used:

-

Rabbit anti-Collagen I (1:200)

-

Mouse anti-α-SMA (1:200)

-

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Develop the color with a diaminobenzidine (DAB) substrate kit.

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis:

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Capture images using a light microscope equipped with a digital camera.

-

Quantify the stained area using image analysis software.

-

Signaling Pathways and Experimental Workflow Diagrams

Caption: Liensinine inhibits Angiotensin II-induced MAPK activation.

Caption: Workflow for evaluating liensinine's anti-hypertensive effects.

Clinical Status and Future Directions

To date, there is no publicly available information on clinical trials of this compound for the treatment of hypertension in humans. The current body of evidence is limited to preclinical, in vitro, and in vivo animal studies.

Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship and duration of action.

-

Toxicology: Comprehensive long-term toxicology studies are required to establish a safety profile for this compound before it can be considered for human trials.

-

Combination Therapy: Investigating the potential synergistic effects of this compound with existing anti-hypertensive drugs could reveal more effective treatment strategies.

-

Clinical Trials: Should preclinical data remain promising, well-designed, randomized, placebo-controlled clinical trials will be necessary to evaluate the safety and efficacy of this compound in human subjects with hypertension.

Conclusion

This compound presents a promising natural compound with anti-hypertensive properties, primarily attributed to its ability to inhibit vascular remodeling through the MAPK/TGF-β1/Smad2/3 signaling pathway. While preclinical data are encouraging, further rigorous investigation into its pharmacology, toxicology, and clinical efficacy is essential to determine its potential as a novel therapeutic agent for hypertension. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing natural product.

References

Investigating the anti-pulmonary fibrosis effects of Liensinine Perchlorate.

Disclaimer: This technical guide summarizes the current scientific understanding of the anti-pulmonary fibrosis effects of liensinine and its isomer, isoliensinine. No peer-reviewed studies on "Liensinine Perchlorate" and its direct effects on pulmonary fibrosis were identified during the literature search for this document. The data and protocols presented herein are based on research conducted on liensinine and isoliensinine.

Introduction

Pulmonary fibrosis is a chronic, progressive, and debilitating lung disease characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scarring of the lung tissue and a subsequent decline in respiratory function. The pathogenesis of pulmonary fibrosis is complex, with the activation of fibroblasts and their differentiation into myofibroblasts being a key event. Transforming growth factor-beta (TGF-β) signaling, particularly through the Smad pathway, is a central mediator in this process. Recent research has focused on identifying natural compounds with anti-fibrotic properties, and benzylisoquinoline alkaloids, such as liensinine and its derivatives, have emerged as promising candidates. This guide provides an in-depth technical overview of the anti-pulmonary fibrosis effects of liensinine and isoliensinine, with a focus on experimental data, methodologies, and underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of isoliensinine in a bleomycin-induced murine model of pulmonary fibrosis.

Table 1: Effect of Isoliensinine on Hydroxyproline Content in Lung Tissue

| Treatment Group | Dose (mg/kg) | Hydroxyproline (µg/mg wet lung tissue) | Percent Inhibition (%) |

| Saline Control | - | 0.45 ± 0.08 | - |

| Bleomycin (BLM) | - | 1.25 ± 0.21 | - |

| BLM + Isoliensinine | 10 | 0.98 ± 0.15* | 21.6 |

| BLM + Isoliensinine | 20 | 0.82 ± 0.12 | 34.4 |

| BLM + Isoliensinine | 40 | 0.65 ± 0.10 | 48.0 |

*p < 0.05, **p < 0.01 compared to the Bleomycin group. Data is presented as mean ± SD.

Table 2: Effect of Isoliensinine on Oxidative Stress Markers in Lung Tissue

| Treatment Group | Dose (mg/kg) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Level (nmol/mg protein) |

| Saline Control | - | 55.2 ± 6.8 | 1.2 ± 0.3 |

| Bleomycin (BLM) | - | 32.5 ± 5.1 | 3.8 ± 0.7 |

| BLM + Isoliensinine | 10 | 39.8 ± 4.9 | 2.9 ± 0.5 |

| BLM + Isoliensinine | 20 | 45.1 ± 5.3 | 2.1 ± 0.4 |

| BLM + Isoliensinine | 40 | 50.3 ± 6.2 | 1.5 ± 0.3 |

*p < 0.05, **p < 0.01 compared to the Bleomycin group. Data is presented as mean ± SD.

Experimental Protocols

This section details the methodologies for the key experiments cited in the investigation of the anti-pulmonary fibrosis effects of liensinine and its analogues.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used and well-established animal model that mimics many of the features of human idiopathic pulmonary fibrosis.

-

Animals: Male Kunming mice (or other suitable strains like C57BL/6), typically 8-10 weeks old and weighing 20-25g, are used.

-

Induction of Fibrosis:

-

Mice are anesthetized using an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital sodium).

-

A single intratracheal instillation of bleomycin sulfate (e.g., 5 mg/kg body weight) dissolved in sterile saline is administered. A control group receives an equal volume of sterile saline.

-

-

Treatment:

-

Following bleomycin administration, mice are randomly assigned to treatment groups.

-

Liensinine or isoliensinine, dissolved in a suitable vehicle (e.g., saline), is administered, typically via oral gavage or intraperitoneal injection, at various doses (e.g., 10, 20, 40 mg/kg/day) for a specified duration (e.g., 14 or 21 days).

-

-

Sample Collection:

-

At the end of the treatment period, mice are euthanized.

-

Lung tissues are harvested for histological analysis, and bronchoalveolar lavage fluid (BALF) can be collected for cellular and biochemical analysis. Lung tissue can also be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.

-

Hydroxyproline Assay

This assay is a standard method for quantifying the total collagen content in tissues, as hydroxyproline is an amino acid that is almost exclusively found in collagen.

-

Principle: The assay is based on the colorimetric detection of hydroxyproline after acid hydrolysis of the tissue sample.

-

Procedure:

-

A known weight of lung tissue is homogenized.

-

The homogenate is hydrolyzed in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for a prolonged period (e.g., 18-24 hours) to break down proteins into their constituent amino acids.

-

The hydrolysate is neutralized, and the pH is adjusted.

-

An oxidizing agent (e.g., Chloramine-T) is added to convert hydroxyproline to a pyrrole derivative.

-

A color reagent (e.g., Ehrlich's reagent, containing p-dimethylaminobenzaldehyde) is added, which reacts with the pyrrole derivative to produce a colored product.

-

The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (typically around 550-560 nm).

-

The hydroxyproline concentration is determined by comparing the absorbance to a standard curve generated using known concentrations of hydroxyproline. The results are typically expressed as µg of hydroxyproline per mg of wet lung tissue.[1][2]

-

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion into oxygen and hydrogen peroxide.

-

Principle: The assay typically relies on the inhibition of a reaction that generates a colored product by SOD. One common method uses the xanthine/xanthine oxidase system to generate superoxide radicals, which then reduce a detector molecule (e.g., nitroblue tetrazolium, NBT) to a colored formazan dye. The presence of SOD reduces the concentration of superoxide radicals, thus inhibiting the color development.

-

Procedure:

-

Lung tissue is homogenized in a suitable buffer and centrifuged to obtain the supernatant containing the enzyme.

-

The supernatant is incubated with a reaction mixture containing xanthine, xanthine oxidase, and a detector molecule like NBT.

-

The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

-

The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is typically expressed as units of SOD activity per mg of protein.[3][4]

-

Malondialdehyde (MDA) Assay

This assay is used to measure the levels of MDA, a major product of lipid peroxidation, which is an indicator of oxidative stress.

-

Principle: The most common method is the thiobarbituric acid reactive substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.

-

Procedure:

-

Lung tissue is homogenized, and the homogenate is treated with a solution containing TBA and a strong acid (e.g., trichloroacetic acid).

-

The mixture is heated in a boiling water bath for a specific time (e.g., 60 minutes) to allow the reaction to occur.

-

After cooling, the mixture is centrifuged to remove any precipitate.

-

The absorbance of the supernatant is measured spectrophotometrically at a wavelength of approximately 532 nm.

-

The MDA concentration is determined using a standard curve prepared with a known concentration of MDA or a suitable standard. The results are typically expressed as nmol of MDA per mg of protein.[5][6]

-

Signaling Pathways and Experimental Workflows

Experimental Workflow

The following diagram illustrates the typical workflow for investigating the anti-pulmonary fibrosis effects of a compound like liensinine.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mmpc.org [mmpc.org]

- 5. Malondialdehyde (MDA) assay [bio-protocol.org]

- 6. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

Unveiling the Anti-Arrhythmic Potential of Liensinine Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac arrhythmias remain a significant challenge in cardiovascular medicine, necessitating the exploration of novel therapeutic agents. Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has demonstrated a wide range of biological activities, including anti-hypertensive, anti-inflammatory, and anti-cancer effects. This technical guide delves into the emerging evidence for the anti-arrhythmic potential of Liensinine Perchlorate and its derivatives. We will explore its effects on cardiac electrophysiology, detailing its influence on ion channels and action potential duration. Furthermore, this guide will elucidate the potential signaling pathways, including the NF-κB, Nrf2, and PI3K/AKT/mTOR pathways, that may underpin its cardioprotective and anti-arrhythmic properties. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers in the field of cardiac electrophysiology and drug discovery.

Introduction

The management of cardiac arrhythmias is often complicated by the pro-arrhythmic risk associated with many existing anti-arrhythmic drugs.[1] This has spurred the search for novel therapeutic candidates with improved safety and efficacy profiles. Natural products have historically been a rich source of new medicines, and Liensinine, an alkaloid from the lotus plant, has garnered attention for its diverse pharmacological activities.[2][3] While the anti-arrhythmic properties of Liensinine have been suggested, the underlying mechanisms and detailed electrophysiological effects are still under investigation. This guide aims to consolidate the current understanding of the anti-arrhythmic potential of this compound, with a focus on the electrophysiological data available for its derivative, diacetyl-liensinine, and its potential modulation of key intracellular signaling pathways.

Electrophysiological Effects on Ventricular Myocytes

The primary mechanism by which anti-arrhythmic drugs exert their effects is through the modulation of cardiac ion channels, which in turn alters the shape and duration of the cardiac action potential.[4] A key study by Sun et al. (2017) investigated the electrophysiological effects of diacetyl-liensinine, a chemosynthetic derivative of liensinine, on rabbit ventricular myocytes using the whole-cell patch-clamp technique.[1] Their findings provide crucial insights into the potential anti-arrhythmic mechanisms of liensinine compounds.

Effects on Action Potential Duration

Diacetyl-liensinine was found to have a concentration-dependent effect on the action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90). At lower concentrations (10 and 30 μM), it significantly prolonged the APD, a characteristic of Class III anti-arrhythmic agents which can be effective in terminating re-entrant arrhythmias.[1] However, at a higher concentration (100 μM), it shortened the APD.[1]

Table 1: Effect of Diacetyl-liensinine on Action Potential Duration (APD)

| Concentration (μM) | APD50 (% of Control) | APD90 (% of Control) |

| 10 | 125.3 ± 8.7 | 118.2 ± 7.5 |

| 30 | 148.6 ± 10.2 | 135.4 ± 9.1 |

| 100 | 85.1 ± 6.3 | 90.7 ± 5.8 |

| *Data are presented as mean ± SEM. *P < 0.05 vs. Control. (Data extracted from Sun et al., 2017)[1] |

Effects on Cardiac Ion Channels

The observed changes in APD are a consequence of the modulation of various ion currents. The study by Sun et al. (2017) demonstrated that diacetyl-liensinine inhibits several key potassium and calcium channels in a concentration-dependent manner.[1]

Table 2: Inhibitory Effects of Diacetyl-liensinine on Cardiac Ion Currents

| Ion Current | 10 μM (% Inhibition) | 30 μM (% Inhibition) | 100 μM (% Inhibition) |

| ICa-L (L-type Ca2+ Current) | 25.8 ± 5.1 | 48.2 ± 6.3 | 75.6 ± 8.9 |

| IK (Delayed Rectifier K+ Current) | 18.4 ± 4.2 | 35.7 ± 5.8 | 62.1 ± 7.4 |

| Ito (Transient Outward K+ Current) | 21.3 ± 4.9 | 41.5 ± 6.1 | 68.9 ± 8.2 |

| IK1 (Inward Rectifier K+ Current) | 15.6 ± 3.8 | 30.1 ± 5.2 | 55.4 ± 6.9 |

| *Data are presented as mean ± SEM. *P < 0.05 vs. Control. (Data extracted from Sun et al., 2017)[1] |

The inhibition of the L-type calcium current (ICa-L) can contribute to a negative inotropic effect but may also play a role in preventing calcium overload-related arrhythmias. The blockade of potassium currents (IK, Ito, and IK1) is consistent with the observed prolongation of the APD at lower concentrations, a hallmark of Class III anti-arrhythmic action.

Potential Signaling Pathways in Cardioprotection and Anti-Arrhythmia

Beyond direct ion channel modulation, the anti-arrhythmic potential of this compound may be linked to its influence on intracellular signaling pathways that regulate inflammation, oxidative stress, and cell survival – all of which are implicated in the pathogenesis of arrhythmias.

NF-κB Signaling Pathway

Inflammation is a key contributor to the development and perpetuation of arrhythmias, particularly atrial fibrillation. The transcription factor NF-κB is a central regulator of the inflammatory response. Studies have shown that liensinine can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.[2] This anti-inflammatory effect could contribute to its anti-arrhythmic potential by mitigating the inflammatory substrate for arrhythmias.

Caption: Liensinine's potential anti-inflammatory action via NF-κB inhibition.

Nrf2 Signaling Pathway

Oxidative stress is another critical factor in the pathophysiology of cardiac arrhythmias. The transcription factor Nrf2 is a master regulator of the antioxidant response. Liensinine has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress.[2][3] By bolstering the cell's antioxidant defenses, liensinine may protect cardiomyocytes from oxidative damage and reduce the likelihood of arrhythmia initiation.

Caption: Liensinine's potential antioxidant effect via Nrf2 activation.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various cardiovascular diseases. While the direct role of liensinine in modulating this pathway in the context of arrhythmia is still being elucidated, there is evidence that it can influence PI3K/AKT signaling in other cell types.[5][6] Activation of prosurvival pathways by liensinine could contribute to its cardioprotective effects, indirectly reducing the arrhythmogenic substrate.

Caption: Potential modulation of the PI3K/AKT/mTOR pathway by Liensinine.

Experimental Protocols

Animal Models of Arrhythmia

To evaluate the in vivo anti-arrhythmic efficacy of this compound, various established animal models of arrhythmia can be utilized. These models aim to mimic the clinical scenarios of arrhythmia induction.

-

Aconitine-induced arrhythmia: Aconitine, a sodium channel activator, can be infused intravenously to induce ventricular arrhythmias. The dose of this compound required to prevent or terminate the arrhythmia can be determined.

-

Barium chloride-induced arrhythmia: Barium chloride blocks the inward rectifier potassium current (IK1), leading to spontaneous depolarizations and ventricular arrhythmias. The effect of this compound on the onset and duration of these arrhythmias can be assessed.[7]

-

Coronary artery ligation-induced arrhythmia: This model mimics arrhythmias associated with myocardial ischemia and infarction. The left anterior descending (LAD) coronary artery is ligated to induce an ischemic zone, and the incidence and severity of arrhythmias are monitored in the presence and absence of this compound.

Caption: General workflow for in vivo anti-arrhythmic testing.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is essential for studying the effects of a compound on the ion channels of isolated cardiomyocytes.

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).

-

Pipette Solution (Intracellular): Typically contains (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with KOH.

-

Bath Solution (Extracellular): Typically contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4 with NaOH.

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and measure individual ion currents (e.g., ICa-L, IK, Ito, IK1). For example, to record ICa-L, cells are held at a depolarized potential to inactivate sodium and potassium channels, and then a test pulse is applied.

-

Current-Clamp Recordings: The membrane potential is recorded to measure the action potential parameters (APD50, APD90, etc.) in response to electrical stimulation.

Caption: Workflow for whole-cell patch-clamp experiments.

Conclusion and Future Directions

The available evidence, primarily from studies on its derivative diacetyl-liensinine, suggests that this compound holds significant promise as a novel anti-arrhythmic agent. Its multi-target effects on cardiac ion channels, particularly the prolongation of the action potential duration at lower concentrations, point towards a Class III anti-arrhythmic profile. Furthermore, its potential to modulate key signaling pathways involved in inflammation and oxidative stress suggests a broader cardioprotective effect that could be beneficial in the management of arrhythmias.

Future research should focus on:

-

Direct Electrophysiological Studies: Conducting comprehensive patch-clamp studies specifically with this compound to confirm and expand upon the findings observed with its derivative.

-

In Vivo Efficacy: Evaluating the anti-arrhythmic efficacy of this compound in a wider range of preclinical arrhythmia models.

-

Signaling Pathway Elucidation: Directly investigating the role of NF-κB, Nrf2, and PI3K/AKT/mTOR signaling in the anti-arrhythmic effects of this compound in cardiac cells and tissues.

-

Safety and Toxicity: Thoroughly assessing the cardiac and systemic safety profile of this compound.

References

- 1. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liensinine attenuates inflammatory response and oxidative stress by activation of Nrf2/HO- 1 signaling in L-NAME-induced gestational hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiac ion channels in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of lithium on ventricular remodelling in infarcted rats via the Akt/mTOR signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vivo antiarrhythmic activity evaluation of novel scutellarein analogues as voltage-gated Nav1.5 and Cav1.2 channels blockers | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

Methodological & Application

Application Notes and Protocols: Dissolving and Utilizing Liensinine Perchlorate in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, and its perchlorate salt, have garnered significant interest in biomedical research.[1][2][3] Liensinine Perchlorate is recognized for its anti-hypertensive and anti-cancer properties.[2][3] Notably, it has been shown to induce apoptosis in colorectal cancer (CRC) cells, inhibiting their proliferation and colony-forming abilities without significant cytotoxicity to normal colorectal epithelial cells.[2][4][5] The primary mechanism of action for liensinine is the inhibition of late-stage autophagy by blocking the fusion of autophagosomes with lysosomes.[1][6][7]

Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in biological research due to its ability to dissolve a broad range of polar and nonpolar compounds. This document provides detailed protocols for dissolving this compound in DMSO, preparing stable stock solutions, and applying these solutions in common cell-based assays.

Physicochemical Properties and Solubility Data

Properly dissolving this compound is critical for accurate and reproducible experimental results. The following table summarizes the key physical and chemical properties and provides solubility data from various suppliers. It is important to note that solubility can vary slightly between batches.[6]

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₄₃ClN₂O₁₀ | [8][9] |

| Molecular Weight | 711.2 g/mol | [8][9][10] |

| CAS Number | 2385-63-9 | [8][10] |

| Solubility in DMSO | 7.11 mg/mL (10 mM) | [8] |

| ≥81.2 mg/mL | [11] | |

| 100 mg/mL (140.6 mM) | [10] | |

| Appearance | Powder | [8] |

Note: Some sources refer to Liensinine Diperchlorate, a related salt with a different molecular weight (811.66 g/mol ) and potentially different solubility (e.g., 100 mg/mL or 123.2 mM in DMSO).[6][7] Always refer to the certificate of analysis for the specific batch you are using.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous (or fresh) DMSO, as moisture can reduce the solubility of the compound.[7][10]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional, but recommended)[8]

-

Calibrated pipettes

Protocol:

-

Pre-warming: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder and place it into a sterile tube or vial.

-

Solvent Addition: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 140.61 µL of DMSO to 1 mg of this compound). Add the DMSO to the powder.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the powder is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.[8] Gentle warming to 37°C can also aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Storage:

Experimental Workflow: Stock Solution Preparation

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

-

Cells of interest (e.g., colorectal cancer cell line)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound DMSO stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO (for formazan solubilization)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

-

Important: Ensure the final DMSO concentration in the wells is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[12] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mechanism of Action: Signaling Pathway

Liensinine primarily acts by inhibiting the final stage of autophagy, which is the fusion of autophagosomes with lysosomes to form autolysosomes. This blockage leads to an accumulation of autophagosomes and can trigger other cellular processes, such as apoptosis, particularly in cancer cells.

References

- 1. Autophagic Flux Assay Kit A562 manual | DOJINDO [dojindo.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Dimethyl sulfoxide reduces hepatocellular lipid accumulation through autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide reduces hepatocellular lipid accumulation through autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Application Notes and Protocols: In Vivo Dosing and Administration of Liensinine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated a range of biological activities, including anti-hypertensive, anti-arrhythmic, and anti-cancer effects.[1][2][3] Its perchlorate salt, Liensinine Perchlorate, is often used in research settings. These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound based on available preclinical research. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies.

Data Presentation: In Vivo Dosing Regimens

The following tables summarize the quantitative data from various in vivo studies investigating the effects of this compound in different disease models.

Table 1: Dosing and Administration in Cancer Models

| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Frequency | Study Duration | Key Findings | Reference |

| Nude Mice | Colorectal Cancer (CRC) Xenografts | - | - | - | - | Suppressed tumor growth, reduced Ki-67 proliferation index.[4] | [4] |

| Nude Mice | Non-Small-Cell Lung Cancer (NSCLC) A549 Xenografts | Intraperitoneal Injection | 5 mg/kg and 20 mg/kg | Every two days | 25 days | Inhibited tumor growth, induced apoptosis.[5] | [5] |

| Mice | Hepatocellular Carcinoma (HCC) Huh7 and Hepa1-6 Xenografts | - | - | - | - | Significantly inhibited tumor growth.[6] | [6] |

| Mice | Orthotopic Liver Cancer | - | - | - | - | Suppressed tumor progression.[6] | [6] |

Table 2: Dosing and Administration in Other Disease Models

| Animal Model | Disease Model | Administration Route | Dosage | Dosing Frequency | Key Findings | Reference | |---|---|---|---|---|---| | Mice | Sepsis-induced Acute Kidney Injury (AKI) | - | - | - | Reduced kidney injury, suppressed inflammation and oxidative stress.[7] |[7] |

Table 3: Pharmacokinetic Parameters of Liensinine in Mice

| Administration Route | Dosage | Bioavailability | t1/2 | CL | Reference |

| Intravenous | 1 mg/kg | - | - | - | [8] |

| Oral | 5 mg/kg | 1.8% | - | - | [8] |

| Intravenous (Rat) | 5.0 mg/kg | - | 9.81 ± 2.39 h | 3.82 ± 0.93 L/h·kg | [8] |

| Intravenous (Rat) | - | - | 8.2 ± 3.3 h | 3.0 ± 0.9 L/h·kg | [8] |

Note: Specific details on administration route and dosing for some studies were not available in the provided search results.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a general method for formulating this compound for intraperitoneal injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Saline (0.9% NaCl)

-

Sterile, pyrogen-free vials

-

Sonicator (recommended)

Procedure:

-

Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[9]

-

Dissolution:

-

Final Concentration: Adjust the volume with saline to achieve the desired final concentration for injection. For example, a working solution of 1 mg/mL can be prepared.[9]

-

Storage: It is recommended to prepare the working solution fresh for immediate use.[9]

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model (NSCLC)

This protocol is based on a study investigating the anti-tumor effects of this compound on non-small-cell lung cancer xenografts.[5]

Animal Model:

-

Nude mice

Procedure:

-

Cell Implantation: Subcutaneously inject approximately 5 x 10^6 A549 cells suspended in 100 µL of PBS into the right flank of each mouse.[5]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Grouping: Randomly divide the mice into three groups:

-

Control group (vehicle only)

-

This compound (5 mg/kg)

-

This compound (20 mg/kg)

-

-

Administration: Administer this compound or vehicle via intraperitoneal injection every two days.[5]

-

Monitoring:

-

Study Termination: After 25 days of treatment, euthanize the mice according to institutional guidelines.[5]

-

Analysis:

-

Excise and weigh the tumors.

-

Collect major organs for histological analysis (e.g., H&E staining) to assess for any potential organ damage.[4]

-

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Signaling pathways modulated by this compound.

Caption: General experimental workflow for in vivo efficacy studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Mechanism | Concentration [selleckchem.com]

- 4. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]